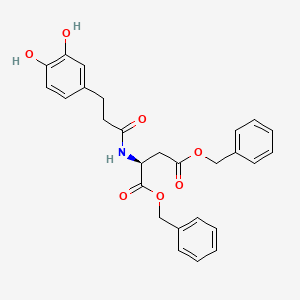

Acide 3,4-dihydroxyhydrocinnamique (ester dibenzylique de L-acide aspartique) amide

Vue d'ensemble

Description

CAY10485, formellement connu sous le nom d'acide N-[3-(3,4-dihydroxyphényl)-1-oxopropyl]-L-aspartique, bis(phénylméthyl) ester, est un composé doté d'une activité biologique significative. Il est principalement reconnu pour son rôle d'inhibiteur de l'acyl-coenzyme A : cholestérol acyltransférase-1 et de l'acyl-coenzyme A : cholestérol acyltransférase-2. Ces enzymes sont impliquées dans la formation d'esters de cholestérol à partir du cholestérol et de l'acyl-coenzyme A à longue chaîne, processus essentiel dans le métabolisme du cholestérol et le développement de l'athérosclérose .

Applications De Recherche Scientifique

CAY10485 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of acyl-coenzyme Acholesterol acyltransferase enzymes.

Biology: The compound is utilized in research related to cholesterol metabolism and the development of atherosclerosis.

Medicine: CAY10485 is investigated for its potential therapeutic effects in cardiovascular diseases due to its ability to inhibit cholesterol ester formation.

Mécanisme D'action

Target of Action

The primary targets of 3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide, also known as CAY10485 or Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate, are Acyl-Coenzyme A cholesterol acyltransferase-1 and -2 (ACAT-1 and ACAT-2) . These enzymes catalyze the formation of long chain fatty acyl-coenzyme A and cholesterol esters from cholesterol .

Mode of Action

This compound inhibits human ACAT-1 and ACAT-2 equally with an IC50 of about 60 μM . It also inhibits copper-mediated oxidation of low-density lipoproteins by 91% at a concentration of 2 μM .

Biochemical Pathways

The inhibition of ACAT-1 and ACAT-2 affects the biochemical pathway of cholesterol ester formation from cholesterol and long chain fatty acyl-coenzyme A . This could potentially impact the development of atherosclerosis, a disease characterized by the deposition of cholesterol and fatty substances on the innermost layer of the arteries .

Pharmacokinetics

It’s solubility in dmf, dmso, and ethanol suggests that it may have good bioavailability.

Result of Action

The inhibition of ACAT-1 and ACAT-2 by this compound can lead to a decrease in the formation of cholesterol esters from cholesterol . This could potentially lead to a decrease in the development of atherosclerosis .

Action Environment

It’s worth noting that the storage temperature for this compound is -20°c , suggesting that temperature could potentially influence its stability.

Analyse Biochimique

Biochemical Properties

3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide plays a crucial role in biochemical reactions. It interacts with enzymes such as ACAT-1 and ACAT-2, which are involved in the formation of cholesterol esters from cholesterol . The nature of these interactions involves the inhibition of these enzymes, thereby potentially influencing the development of atherosclerosis .

Cellular Effects

Given its role as an inhibitor of ACAT-1 and ACAT-2, it can be inferred that it may influence cell function by altering cholesterol metabolism . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide involves its binding interactions with ACAT-1 and ACAT-2 enzymes . By inhibiting these enzymes, it prevents the formation of cholesterol esters from cholesterol, thereby potentially influencing gene expression and cellular metabolism .

Metabolic Pathways

3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide is involved in the metabolic pathway related to the formation of cholesterol esters from cholesterol . It interacts with enzymes such as ACAT-1 and ACAT-2 in this pathway .

Méthodes De Préparation

La synthèse du CAY10485 implique plusieurs étapes, commençant par la préparation de l'acide 3,4-dihydroxyphénylpropionique. Ce composé est ensuite mis à réagir avec l'ester dibenzylique de l'acide L-aspartique pour former le produit final. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylformamide, le diméthylsulfoxyde ou l'éthanol, et les réactions sont menées à des températures contrôlées pour assurer l'obtention du produit désiré avec une pureté élevée .

Analyse Des Réactions Chimiques

CAY10485 subit diverses réactions chimiques, notamment :

Substitution : Le composé peut participer à des réactions de substitution en raison de la présence de groupes hydroxyle réactifs sur le cycle phényle.

Hydrolyse : Les groupes esters dans CAY10485 peuvent être hydrolysés en milieu acide ou basique pour donner les acides carboxyliques et les alcools correspondants.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants tels que les ions cuivre et les agents d'hydrolyse tels que les acides ou les bases. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

CAY10485 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition des enzymes acyl-coenzyme A cholestérol acyltransférase.

Biologie : Le composé est utilisé dans la recherche relative au métabolisme du cholestérol et au développement de l'athérosclérose.

Médecine : CAY10485 est étudié pour ses effets thérapeutiques potentiels dans les maladies cardiovasculaires en raison de sa capacité à inhiber la formation d'esters de cholestérol.

Mécanisme d'action

CAY10485 exerce ses effets en inhibant l'activité de l'acyl-coenzyme A : cholestérol acyltransférase-1 et de l'acyl-coenzyme A : cholestérol acyltransférase-2. Ces enzymes catalysent la formation d'esters de cholestérol à partir du cholestérol et de l'acyl-coenzyme A à longue chaîne. En inhibant ces enzymes, CAY10485 réduit la formation d'esters de cholestérol, ce qui peut aider à gérer les taux de cholestérol et à prévenir le développement de l'athérosclérose .

Comparaison Avec Des Composés Similaires

CAY10485 est unique en raison de son inhibition double de l'acyl-coenzyme A : cholestérol acyltransférase-1 et de l'acyl-coenzyme A : cholestérol acyltransférase-2. Des composés similaires comprennent :

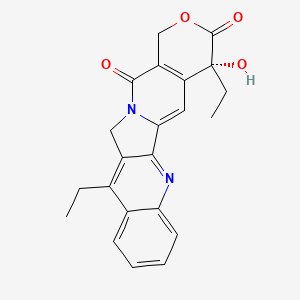

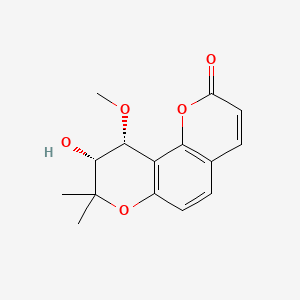

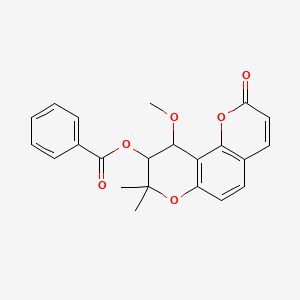

Pyripyropène A : Un inhibiteur de l'acyl-coenzyme A cholestérol acyltransférase-1.

CI-976 : Un inhibiteur de l'acyl-coenzyme A cholestérol acyltransférase-2.

Avasimibe : Un inhibiteur double de l'acyl-coenzyme A cholestérol acyltransférase-1 et de l'acyl-coenzyme A cholestérol acyltransférase-2, similaire à CAY10485.

CAY10485 se distingue par sa forte puissance et son inhibition spécifique des deux isoformes enzymatiques, ce qui en fait un outil précieux dans la recherche relative au métabolisme du cholestérol et aux maladies cardiovasculaires .

Propriétés

IUPAC Name |

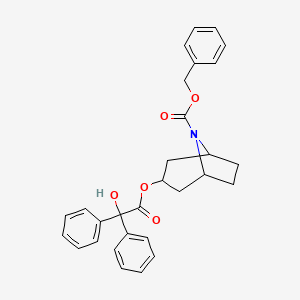

dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO7/c29-23-13-11-19(15-24(23)30)12-14-25(31)28-22(27(33)35-18-21-9-5-2-6-10-21)16-26(32)34-17-20-7-3-1-4-8-20/h1-11,13,15,22,29-30H,12,14,16-18H2,(H,28,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEUAEKNRYBOTP-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653142 | |

| Record name | Dibenzyl N-[3-(3,4-dihydroxyphenyl)propanoyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615264-62-5 | |

| Record name | Dibenzyl N-[3-(3,4-dihydroxyphenyl)propanoyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B564533.png)

![TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS](/img/structure/B564534.png)

![Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9](/img/structure/B564543.png)